5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine class. This compound is characterized by its unique structural features and has garnered interest in various scientific fields, particularly in medicinal chemistry. The compound's chemical formula is C8H10ClN2O2, with a molecular weight of 202.64 g/mol. It is often utilized in research settings due to its potential biological activities.
The compound is cataloged under the CAS number 139183-99-6 and is available from various chemical suppliers, including AChemBlock and Sigma-Aldrich. It is classified under the International Patent Classification as a compound relevant to pharmaceutical applications, particularly in the context of drug development targeting specific biological pathways.
The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing both carboxylic acid and nitrogen functionalities.
The molecular structure of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride features a fused bicyclic system that includes both nitrogen-containing heterocycles and a carboxylic acid functional group.
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride can participate in various chemical reactions typical for carboxylic acids and heterocycles.
The biological activity of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is thought to involve modulation of specific signaling pathways within cells.
Research indicates that compounds in this class may interact with phosphodiesterases (PDEs), which are enzymes that hydrolyze cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This interaction can lead to altered cellular responses in various physiological processes.
5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride has potential applications in:
This compound exemplifies the versatility of heterocycles in medicinal chemistry and highlights the ongoing interest in developing new therapeutic agents based on its structure and properties.
The core scaffold of 5H,6H,7H,8H-imidazo[1,5-a]pyridine is typically constructed via condensation reactions between 2-aminopyridine derivatives and α-halocarbonyl compounds. A well-established route involves reacting 2-aminopyridine with ethyl 2-chloroacetoacetate under basic conditions (e.g., K₂CO₃ in ethanol), followed by in situ cyclization to form the bicyclic framework [2]. This method yields the ester precursor, which undergoes acidic or alkaline hydrolysis to generate the free carboxylic acid at the 7-position. The reaction proceeds at 80–100°C for 5–8 hours, with yields exceeding 80% after optimization of solvent systems and base stoichiometry [2] . Key limitations include regiochemical challenges when using unsymmetrical ketones and the need for rigorous anhydrous conditions to prevent byproduct formation.
Table 1: Key Intermediates in Traditional Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
Ethyl 2-chloroacetoacetate | 609-15-4 | C₆H₉ClO₃ | Electrophilic cyclization agent |
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylate ester | 1522801-56-4 (free acid) | C₉H₁₂N₂O₂ | Hydrolyzable precursor to target acid |
Recent advances focus on catalytic cyclization methods to enhance efficiency and regiocontrol. Copper(I)-catalyzed intramolecular amination enables closure of the imidazo ring under mild conditions (60–80°C), utilizing CuI (5–10 mol%) with oxygen as a terminal oxidant . This method circumvents the racemization issues observed in classical thermal cyclizations and achieves yields >85%. Alternatively, microwave-assisted cyclization reduces reaction times from hours to minutes (e.g., 20 min at 150°C), significantly improving throughput while maintaining >90% purity . For the partially saturated backbone, catalytic hydrogenation (Pd/C, H₂ at 50 psi) of aromatic precursors precedes cyclization, ensuring stereoselective reduction of the pyridine ring without over-reduction of the imidazole moiety .
Achieving selectivity at the 7-position requires protecting group strategies and directed metalation. The carboxylic acid group is introduced via:
Conversion to the hydrochloride salt enhances crystallinity and stability. The process involves:
Table 2: Hydrochloride Salt Formation Optimization
Parameter | Low Yield Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Solvent System | Aqueous HCl | Anhydrous EtOAc/IPA | Increases from 65% → 92% |
Acid Equivalents | 2.0 equiv HCl | 1.05 equiv HCl | Reduces acid impurities |
Crystallization Temp | 25°C | 0–5°C | Improves crystal purity |
Precipitation Solvent | Hexane | Diethyl ether | Enhances crystal morphology |
Critical factors include strict control of water content (<0.1%) to avoid hydrate formation and slow addition rates (1 mL/min) to ensure uniform crystal growth [1].
Environmentally benign strategies include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2